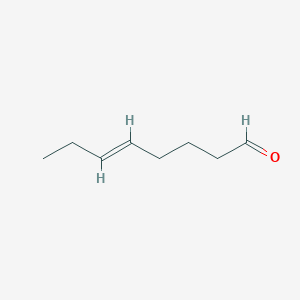
5-Octenal
Übersicht
Beschreibung
5-Octenal, also known as Pomelo aldehyde, is an organic compound with the molecular formula C8H14O. It belongs to the class of medium-chain aldehydes, characterized by an aldehyde group attached to a carbon chain of eight carbon atoms. This compound is notable for its fruity, citrus-like aroma and is commonly used in the flavor and fragrance industry .
Wissenschaftliche Forschungsanwendungen
5-Octenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the flavor and fragrance industry.
Biology: Studies have explored its role as a signaling molecule in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: It is used in the production of perfumes, flavorings, and other consumer products.
Wirkmechanismus
Target of Action
5-Octenal, also known as Pomelo aldehyde , is a volatile organic compound (VOC) that is involved in various biological processes.
Mode of Action
It is known that vocs like this compound can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
These mechanisms can lead to the formation of volatile hydrocarbons, aldehydes, and alcohols . Once formed, these substances may undergo transformations by the action of enzymes .
Result of Action
It is known that vocs can have various effects on cellular processes, including triggering oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Octenal can be synthesized through various methods, including the hydroformylation of heptene. This process involves the addition of a formyl group (HCO) to heptene under specific conditions, typically using a catalyst such as rhodium or cobalt .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of octanol. This method involves the use of oxidizing agents such as potassium permanganate or molecular oxygen in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of this compound can yield octanol, typically using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Octanol.
Substitution: Various substituted octenals depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
cis-5-Octenal: An isomer of 5-Octenal with a different spatial arrangement of atoms.
trans-2-Octenal: Another isomer with the double bond in a different position
Uniqueness of this compound: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its fruity aroma makes it particularly valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in chemical synthesis and biological research .
Eigenschaften
IUPAC Name |
(E)-oct-5-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSUVEKHEZURSD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
62.00 °C. @ 760.00 mm Hg | |
| Record name | (Z)-5-Octenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | (Z)-5-Octenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41547-29-9, 41547-22-2 | |
| Record name | 5-Octenal, (5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041547299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-5-Octenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-OCTENAL, (5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X58IF79Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-5-Octenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Octenal in food chemistry?
A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods. It is particularly relevant in the context of partially hydrogenated soybean oil, a common ingredient in processed foods. [] Research indicates that this compound, along with other aldehydes like 2,8-undecadienal, 2,7-decadienal, and 6-nonenal, originates from the thermal decomposition of hydroperoxides formed during the oxidation of specific fatty acids, such as cis,cis 9,15-linoleic acid. [] Among these volatile compounds, 6-nonenal, possessing a cucumber-melon odor, is recognized as a key contributor to the undesirable "hydrogenation odor" associated with deteriorated partially hydrogenated soybean oil. []
Q2: Can you explain the formation mechanism of this compound from cis,cis 9,15-linoleic acid?
A2: The formation of this compound from cis,cis 9,15-linoleic acid is a multi-step process involving oxidation and decomposition. Initially, the isolated double bonds at carbons 9,10 and 15,16 of cis,cis 9,15-linoleic acid undergo isomerization, leading to the formation of allylic radicals. [] These radicals react with oxygen, yielding monohydroperoxides at positions 8,9,10, 11, 14,15,16, and 17. [] this compound is specifically generated from the decomposition of the 14,15,16 monohydroperoxide. [] This process highlights the complex degradation pathways of fatty acids and their contribution to volatile compound formation in food systems.
Q3: Is there any research on the safety assessment of this compound as a fragrance ingredient?
A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment specifically for cis-5-Octenal. [] While the details of this assessment are not provided in the abstract, this information suggests that this compound, in its cis isomer form, has been evaluated for its potential use and safety in fragrances.
Q4: Beyond food, are there other areas where this compound plays a role?
A4: Yes, this compound is also relevant in the study of insect pheromones, particularly in the order Coleoptera (beetles). [] While the provided abstract does not elaborate on the specific role of this compound within Coleoptera pheromone systems, its presence underscores the compound's ecological significance in mediating insect communication and behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


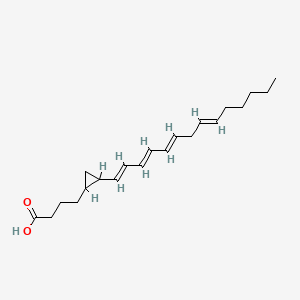

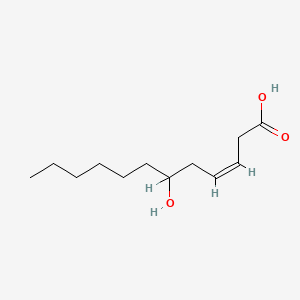

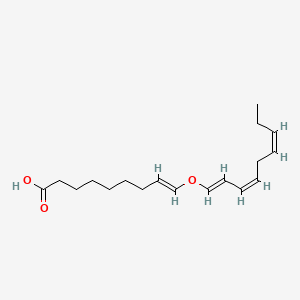
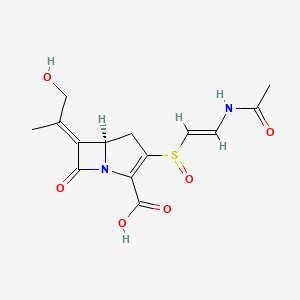
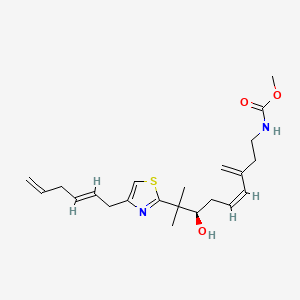
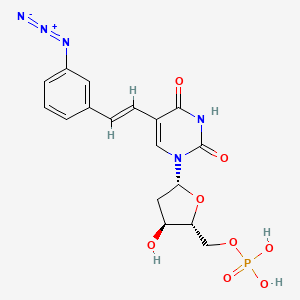


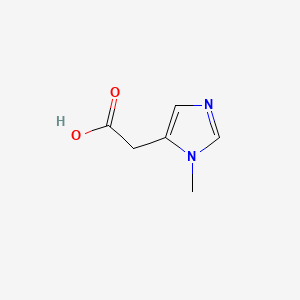
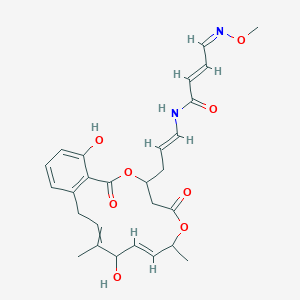
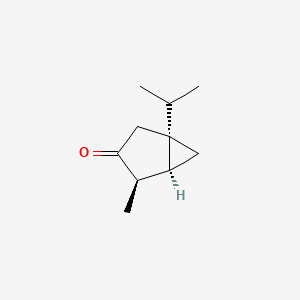
![2-Acetyl-3,4,8-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,6-dione](/img/structure/B1237094.png)
